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molecular formula C7H9ClO B154298 2-Chlorocyclohex-1-enecarbaldehyde CAS No. 1680-73-5

2-Chlorocyclohex-1-enecarbaldehyde

Cat. No. B154298
M. Wt: 144.6 g/mol
InChI Key: LRPFOCFIHOUPNU-UHFFFAOYSA-N
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Patent
US09012642B2

Procedure details

Phosphoryl trichloride (125 g, 815 mmol) was added dropwise into a flame-dried bottom flask containing N,N-dimethylformamide (74.5 g, 1019 mmol) at 0° C. with stirring. After addition, the mixture was warmed to ambient temperature for 30 min, and re-cooled to 0° C. before the dropwise addition of cyclohexanone (50 g, 509 mmol). The mixture was warmed to room temperature for 12 h. The reaction was poured over ice and quenched with NaHCO3. Once neutralized, the mixture was extracted with ethyl acetate (100 mL×3) and washed with water and brine. The organic phase was dried, filtered, and concentrated to afford the product (160 g, 87% yield). 1H NMR: (CDCl3, 400 MHz) δ 1.74˜1.75 (m, 2H), 1.76˜1.78 (m, 2H), 2.24˜2.27 (m, 2H), 2.53˜2.59 (m, 2H), 7.25 (s, 1H).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[Cl:3][C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
74.5 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction was poured over ice
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 217.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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